2'-amino-1'-(5-bromopyridin-2-yl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-1’-(5-bromopyridin-2-yl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-1’-(5-bromopyridin-2-yl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-amino-5-bromopyridine, is synthesized through bromination of 2-aminopyridine.
Spirocyclic Core Formation: The pyridine derivative is then reacted with an indole derivative under specific conditions to form the spirocyclic core.
Functional Group Transformations: Subsequent reactions introduce the carbonitrile and other functional groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2’-amino-1’-(5-bromopyridin-2-yl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2’-amino-1’-(5-bromopyridin-2-yl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological macromolecules and its potential biological activities.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2’-amino-1’-(5-bromopyridin-2-yl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2’-amino-1’-(5-bromopyridin-2-yl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature is not commonly found in the similar compounds listed above, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H16BrN5O2 |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
2'-amino-1'-(5-bromopyridin-2-yl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C22H16BrN5O2/c23-12-8-9-18(26-11-12)28-16-6-3-7-17(29)19(16)22(14(10-24)20(28)25)13-4-1-2-5-15(13)27-21(22)30/h1-2,4-5,8-9,11H,3,6-7,25H2,(H,27,30) |
InChI Key |
KPGCXUGXLJDKIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=NC=C(C=C5)Br)N)C#N |
Origin of Product |
United States |
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